5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide
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Overview
Description
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide is a complex organic compound with the molecular formula C22H18N4O3 and a molecular weight of 386.414 g/mol . This compound is known for its unique structure, which includes a pyrazole ring and a naphthylmethylene hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide typically involves the reaction of 5(2-Meo-PH)2H-pyrazole-3carboxylic acid with 2-HO-naphthalen-1-ylmethylene hydrazine under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
5(2-Meo-PH)2H-pyrazole-3carboxylic acid (2-HO-naphthalen-1-ylmethylene)hydrazide can be compared with other similar compounds, such as:
- 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-4-ylmethylene-hydrazide
- 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid pyridin-3-ylmethylene-hydrazide
- 5-(2-Meo-phenyl)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide
These compounds share similar structural features but differ in the substituents attached to the pyrazole ring and the hydrazide moiety. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-21-9-5-4-8-16(21)18-12-19(25-24-18)22(28)26-23-13-17-15-7-3-2-6-14(15)10-11-20(17)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
InChI Key |
KFUUITWQNAAKPN-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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